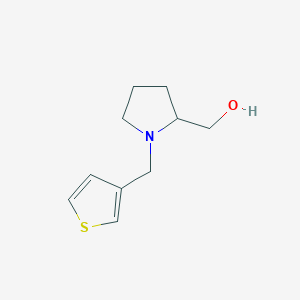

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NOS . It is a nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure of a similar compound was determined by X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen

High-Efficiency Polymer Solar Cells

The application of methanol treatment, presumably involving compounds similar to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," has significantly enhanced the efficiency of polymer solar cells. This treatment improved various device properties, including built-in voltage, series resistance, charge-transport, charge extraction, and reduced charge recombination. These improvements collectively contributed to a simultaneous enhancement in key performance metrics such as open-circuit voltage, short-circuit current, and fill factor in the devices (Huiqiong Zhou et al., 2013).

Chemosensors for Transition Metal Ions

Compounds with structural similarities to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol" have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. Notably, some of these compounds exhibited remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation accompanied by a noticeable color change. This property makes them valuable as chemosensors for detecting specific metal ions (Prajkta Gosavi-Mirkute et al., 2017).

Corrosion Inhibition

Research has also been conducted on derivatives of this compound as corrosion inhibitors for mild steel in acidic media. Findings suggest that these derivatives can effectively inhibit corrosion, attributing their efficiency to the ability to adsorb on the mild steel surface through interactions with iron atoms. Such compounds offer promising solutions for protecting metals against corrosion (2017).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, related to the thiophenyl component of "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," have been synthesized and investigated for their second-order nonlinear optical properties. These compounds exhibit noncentrosymmetric structures and significant second harmonic generation efficiency, indicating their potential for applications in nonlinear optics (Liang Li et al., 2012).

Synthesis and Characterization of Novel Compounds

Research has extended into synthesizing and characterizing novel compounds with the thiophenyl and pyrrolidinyl methanol components for various applications, including organic synthesis and materials science. These studies provide insights into the chemical behaviors, reaction mechanisms, and potential applications of such compounds in creating advanced materials and catalysts (Seda A. Torosyan et al., 2019).

Eigenschaften

IUPAC Name |

[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDSFHWFRMLZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CSC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2601911.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)

![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)

![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)

![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)

![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)